molecular formula C11H10N2O2 B12889229 2-(3-Methyl-1,2-oxazol-5-yl)-1-(pyridin-2-yl)ethan-1-one CAS No. 102116-94-9

2-(3-Methyl-1,2-oxazol-5-yl)-1-(pyridin-2-yl)ethan-1-one

Cat. No.: B12889229
CAS No.: 102116-94-9
M. Wt: 202.21 g/mol
InChI Key: ZTQHKHNENJKXCM-UHFFFAOYSA-N
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Description

2-(3-Methylisoxazol-5-yl)-1-(pyridin-2-yl)ethanone is an organic compound that features both an isoxazole and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylisoxazol-5-yl)-1-(pyridin-2-yl)ethanone typically involves the formation of the isoxazole ring followed by its attachment to the pyridine moiety. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.

    Coupling Reactions: Attachment of the isoxazole ring to the pyridine ring using coupling reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, often using automated and scalable processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the isoxazole ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines.

Major Products

    Oxidation Products: Oxidized derivatives of the isoxazole ring.

    Reduction Products: Alcohol derivatives from the reduction of the carbonyl group.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

2-(3-Methylisoxazol-5-yl)-1-(pyridin-2-yl)ethanone may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for compounds like 2-(3-Methylisoxazol-5-yl)-1-(pyridin-2-yl)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylisoxazol-5-yl)-1-(pyridin-3-yl)ethanone: Similar structure with a different position of the pyridine ring.

    2-(3-Methylisoxazol-5-yl)-1-(pyridin-4-yl)ethanone: Another positional isomer.

    2-(3-Methylisoxazol-5-yl)-1-(quinolin-2-yl)ethanone: Featuring a quinoline ring instead of pyridine.

Uniqueness

The unique combination of the isoxazole and pyridine rings in 2-(3-Methylisoxazol-5-yl)-1-(pyridin-2-yl)ethanone may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

102116-94-9

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(3-methyl-1,2-oxazol-5-yl)-1-pyridin-2-ylethanone

InChI

InChI=1S/C11H10N2O2/c1-8-6-9(15-13-8)7-11(14)10-4-2-3-5-12-10/h2-6H,7H2,1H3

InChI Key

ZTQHKHNENJKXCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC(=O)C2=CC=CC=N2

Origin of Product

United States

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